1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid
Overview
Description
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid involves several steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-chlorophenol and 1H-benzimidazole.
Etherification: 4-bromo-2-chlorophenol is reacted with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol.
Formation of Intermediate: The intermediate 2-(4-bromo-2-chlorophenoxy)ethanol is then reacted with another equivalent of ethylene oxide to form 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanol.
Coupling Reaction: The final step involves the coupling of 2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethanol with 1H-benzimidazole in the presence of a suitable base to form 1-{2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl}-1H-benzimidazole.
Oxalate Formation: The benzimidazole derivative is then treated with oxalic acid to form the oxalate salt.
Industrial production methods typically involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Hydrolysis: The oxalate salt can be hydrolyzed under acidic or basic conditions to yield the free benzimidazole derivative.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized or reduced derivatives, substituted benzimidazoles, and hydrolyzed products.
Scientific Research Applications
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Biological Studies: The compound is used in biological studies to investigate its effects on various cellular pathways and molecular targets.
Chemical Research: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes, such as kinases and G-protein coupled receptors.
Pathways: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation. The exact mechanism may vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
1-[2-[2-(4-Bromo-2-chlorophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid can be compared with other benzimidazole derivatives:
Similar Compounds: Examples include 1H-benzimidazole, 2-(4-chlorophenyl)-1H-benzimidazole, and 2-(4-bromophenyl)-1H-benzimidazole.
Uniqueness: The presence of the 4-bromo-2-chlorophenoxyethoxyethyl group in this compound imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives.
This compound’s unique structure and properties make it a valuable molecule for various scientific and industrial applications.
Properties
IUPAC Name |
1-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]benzimidazole;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O2.C2H2O4/c18-13-5-6-17(14(19)11-13)23-10-9-22-8-7-21-12-20-15-3-1-2-4-16(15)21;3-1(4)2(5)6/h1-6,11-12H,7-10H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHNACUSLATXHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2CCOCCOC3=C(C=C(C=C3)Br)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrClN2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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